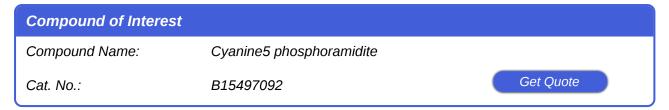


Unveiling the Structure and Utility of Cyanine5 Phosphoramidite: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core structure, properties, and applications of Cyanine5 (Cy5) phosphoramidite, a critical reagent in the synthesis of fluorescently labeled oligonucleotides for a wide array of research, diagnostic, and therapeutic applications.

Core Structure and Chemical Properties

Cyanine5 phosphoramidite is a complex organic molecule designed for seamless integration into automated oligonucleotide synthesis. Its structure consists of three key moieties: the Cy5 fluorophore, a phosphoramidite group, and a dimethoxytrityl (DMT) or similar protecting group. The indolenine rings of the Cy5 core are linked by a polymethine chain, which is responsible for its characteristic spectroscopic properties in the red region of the visible spectrum.

The phosphoramidite group, typically a diisopropylamino cyanoethyl phosphoramidite, is the reactive component that enables the coupling of the Cy5 dye to the growing oligonucleotide chain. The DMT group protects the 5'-hydroxyl of the Cy5 moiety during synthesis and is removed at the beginning of each coupling cycle.

Below is a generalized chemical structure of a **Cyanine5 phosphoramidite**.

Caption: Generalized structure of **Cyanine5 phosphoramidite**.

Quantitative Data Summary



The following table summarizes the key quantitative properties of a typical **Cyanine5 phosphoramidite** reagent. These values are essential for experimental design and data analysis in applications such as quantitative PCR (qPCR), fluorescence microscopy, and Förster Resonance Energy Transfer (FRET).

Property	Value	Unit	Reference
Maximum Absorption (λmax)	~646	nm	[1][2][3]
Maximum Emission (λem)	~662	nm	[1][2][3]
Molar Extinction Coefficient (ε)	~250,000	M ⁻¹ cm ⁻¹	[1][2]
Molecular Weight	~816.5 - 979.7	g/mol	[1][2][3][4]
Quantum Yield (Φ)	~0.2	-	[1][2]
Purity	>80%	%	[2]

Experimental Protocol: Synthesis of a 5'-Cyanine5 Labeled Oligonucleotide

This section details a generalized protocol for the incorporation of a Cyanine5 moiety at the 5'-terminus of a synthetic oligonucleotide using standard phosphoramidite chemistry on an automated DNA synthesizer.

Materials

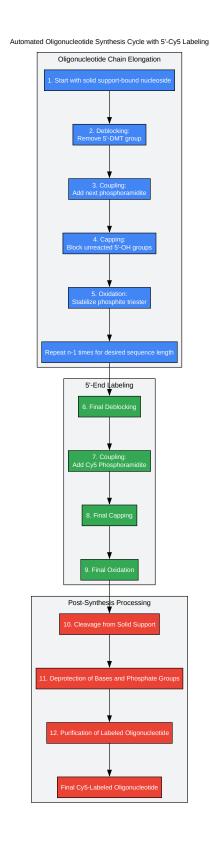
- Cyanine5 Phosphoramidite
- Standard DNA or RNA phosphoramidites (A, C, G, T/U)
- Solid support (e.g., CPG) with the initial nucleoside
- Activator solution (e.g., Tetrazole, ETT, or DCI)



- Oxidizer (e.g., 0.02 M Iodine solution)
- Capping reagents (Cap A and Cap B)
- Deblocking reagent (e.g., Trichloroacetic acid in Dichloromethane)
- Anhydrous acetonitrile
- Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Workflow for Oligonucleotide Synthesis with 5'-Cy5 Labeling





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Caption: Workflow for automated synthesis of a 5'-Cy5 labeled oligonucleotide.



Detailed Methodologies

- Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using standard phosphoramidite chemistry cycles. Each cycle consists of:
 - Deblocking: Removal of the 5'-DMT protecting group from the growing chain.
 - Coupling: Addition of the next protected nucleoside phosphoramidite in the presence of an activator.
 - Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
 - Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
- 5'-Cy5 Labeling: After the final nucleotide has been added, a final deblocking step is performed, followed by a coupling cycle using the **Cyanine5 phosphoramidite** instead of a standard nucleoside phosphoramidite. This is followed by a final capping and oxidation step.
- Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed. Due to the sensitivity of the Cy5 dye to harsh basic conditions, milder deprotection strategies are recommended. A common method involves using concentrated ammonium hydroxide at room temperature for an extended period (e.g., 12-16 hours) or at a slightly elevated temperature (e.g., 55°C) for a shorter duration (e.g., 2-4 hours). It is crucial to avoid prolonged exposure to high temperatures to prevent degradation of the Cy5 dye.
- Purification: The crude, Cy5-labeled oligonucleotide is purified to remove truncated sequences, protecting group remnants, and other impurities. Common purification methods include High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Conclusion

Cyanine5 phosphoramidite is an indispensable tool for the synthesis of fluorescently labeled oligonucleotides. Its well-defined chemical structure and predictable spectroscopic properties



make it a reliable choice for a multitude of applications in molecular biology, diagnostics, and drug development. A thorough understanding of its properties and the nuances of its incorporation into synthetic oligonucleotides is paramount for obtaining high-quality, functional probes for advanced research and clinical applications.

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